molecular formula C7H8F2O2 B2847660 (1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2375250-80-7

(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B2847660
CAS RN: 2375250-80-7
M. Wt: 162.136
InChI Key: HXEVQMYLHFHTHR-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds involves catalytic intramolecular cyclopropanation . This process has been successfully demonstrated on a multi-kilogram scale . Research into stereoselective electrocatalytic cyclization of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters to form 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo [3.1.0]hexane-1-carboxylic acid esters exemplifies the exploration of new synthetic pathways.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

Carboxylic acids, like the one in this compound, can react with Thionyl Chloride (SOCl2) to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Scientific Research Applications

Crystal Structure and Material Properties

The study of diflunisal–hexane, a compound related to the specified difluorobicyclohexane carboxylic acid, reveals insights into crystal lattice formation. Diflunisal forms a monoclinic crystal lattice with channels occupied by disordered hexane molecules. This lattice consists of diflunisal dimers linked by hydrogen bonds between carboxyl groups, suggesting potential applications in materials science for designing substances with specific crystalline properties (Hansen, Perlovich, & Bauer-Brandl, 2001).

Synthesis and Chemical Reactions

Research on the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid highlights the potential for creating potent, selective, and orally active compounds for neurological applications. The synthesis employs the Corey-Link methodology, indicating the chemical versatility and potential for developing pharmaceuticals (Pedregal & Prowse, 2002).

Bioanalysis and Neuroscience

The bioanalysis of LY379268, a compound structurally related to the one , in rat plasma demonstrates the importance of such compounds in neuroscience. This study presents a method for determining LY379268, a group II metabotropic glutamate receptor agonist, highlighting its use in evaluating antipsychotic drugs for treating schizophrenia (Benitex et al., 2014).

Environmental Science and Biotransformation

The biotransformation of 6:2 fluorotelomer alcohol (FTOH) by wood-rotting fungi illustrates the environmental relevance of fluorinated compounds. This study shows that certain fungi can transform FTOH into less harmful products, suggesting the potential for bioremediation of fluoroalkyl substances in contaminated environments (Tseng et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It is recommended to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(1S,5S,6R)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-1-3-4(5(3)7)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEVQMYLHFHTHR-LMVFSUKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]2[C@@H]1[C@H]2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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